molecular formula C14H11NO B1350955 4-(p-Tolyloxy)benzonitrile CAS No. 37563-42-1

4-(p-Tolyloxy)benzonitrile

Cat. No.: B1350955
CAS No.: 37563-42-1
M. Wt: 209.24 g/mol
InChI Key: ISMMAUUEMOWLIC-UHFFFAOYSA-N
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Description

4-(p-Tolyloxy)benzonitrile is an organic compound with the molecular formula C14H11NO. It is characterized by a benzene ring substituted with a methyl group and a phenoxy group, which is further connected to a benzonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyloxy)benzonitrile typically involves the reaction of p-cresol with p-cyanophenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(p-Tolyloxy)benzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(p-Tolyloxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenoxy group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins. These interactions can modulate biochemical pathways, making the compound useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-3-methylphenoxy)benzonitrile
  • 4-(4-Methylphenoxy)benzaldehyde
  • 4-(4-Methylphenoxy)benzoic acid

Uniqueness

4-(p-Tolyloxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both a nitrile and a phenoxy group allows for diverse chemical reactivity and interactions, making it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

4-(4-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMAUUEMOWLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398735
Record name 4-(4-methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37563-42-1
Record name 4-(4-methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-(4-Methylphenoxy)benzonitrile?

A1: While the abstract doesn't explicitly provide full spectroscopic data for 4-(4-methylphenoxy)benzonitrile, we can infer some key structural information:

    Q2: What are the potential applications of 4-(4-Methylphenoxy)benzonitrile in synthetic chemistry?

    A2: The provided research demonstrates the use of 4-(4-methylphenoxy)benzonitrile as a starting material for synthesizing 4-(4-methylphenoxy)benzylamine []. This suggests its potential utility in various synthetic applications:

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